molecular formula C12H17NO B12284529 1-[3-(Benzyloxy)cyclobutyl]methanamine

1-[3-(Benzyloxy)cyclobutyl]methanamine

Cat. No.: B12284529
M. Wt: 191.27 g/mol
InChI Key: UETORNMTFRTONA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)cyclobutyl]methanamine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, ammonia.

Major Products:

    Oxidation: Benzyloxy aldehydes, benzyloxy carboxylic acids.

    Reduction: Cyclobutylmethanamine.

    Substitution: Various substituted amines.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)cyclobutyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the cyclobutyl ring provides structural stability . The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-phenylmethoxycyclobutyl)methanamine

InChI

InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

UETORNMTFRTONA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CN

Origin of Product

United States

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